

Application Notes and Protocols: Visible Light-Induced Hydroxymethylation of Pyridine N-Oxides

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)pyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the visible light-induced hydroxymethylation of pyridine N-oxides, a novel and efficient method for the synthesis of 2-hydroxymethylated pyridines.^{[1][2][3]} This one-step photoredox method offers a valuable tool for medicinal chemists and researchers in drug development, enabling the synthesis of a range of pyridine derivatives that can be difficult to obtain through traditional methods.^{[1][2][3]}

Introduction

Pyridine N-oxides are versatile precursors in organic synthesis.^{[4][5]} This protocol details a photochemical method for the hydroxymethylation of pyridine N-oxides utilizing visible light and an organic photocatalyst.^[1] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a valuable addition to the synthetic chemist's toolbox for accessing valuable pyridine derivatives of interest in pharmaceuticals and fine chemicals.^{[1][6]}

Data Presentation

The following table summarizes the substrate scope and isolated yields for the visible light-induced hydroxymethylation of various pyridine N-oxides.

| Entry | Substrate (Pyridine N-oxide) | Product | Yield (%) |
|-------|-------------------------------------|--|-----------|
| 1 | 4-Nitropyridine N-oxide | 2-Hydroxymethyl-4-nitropyridine | 53 |
| 2 | 4-Cyanopyridine N-oxide | 4-Cyano-2-hydroxymethylpyridine | 45 |
| 3 | Methyl 2-(N-oxy)isonicotinate | Methyl 2-(hydroxymethyl)isonicotinate | 48 |
| 4 | 4-(Trifluoromethyl)pyridine N-oxide | 2-Hydroxymethyl-4-(trifluoromethyl)pyridine | 35 |
| 5 | 4-Phenylpyridine N-oxide | 2-Hydroxymethyl-4-phenylpyridine | 72 |
| 6 | 4-(p-Tolyl)pyridine N-oxide | 2-Hydroxymethyl-4-(p-tolyl)pyridine | 68 |
| 7 | 4-(4-Methoxyphenyl)pyridine N-oxide | 2-Hydroxymethyl-4-(4-methoxyphenyl)pyridine | 65 |
| 8 | 4-(4-Chlorophenyl)pyridine N-oxide | 4-(4-Chlorophenyl)-2-(hydroxymethyl)pyridine | 75 |
| 9 | 4-Methoxypyridine N-oxide | 2-Hydroxymethyl-4-methoxypyridine | 55 |
| 10 | 4-(tert-Butyl)pyridine N-oxide | 4-(tert-Butyl)-2-(hydroxymethyl)pyridine | 51 |
| 11 | 3,5-Dimethylpyridine N-oxide | 2-Hydroxymethyl-3,5-dimethylpyridine | 42 |

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4-Methylpyridine N-oxide

2-Hydroxymethyl-4-methylpyridine

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Experimental Protocols

General Procedure for Visible Light-Induced Hydroxymethylation

This protocol is based on the method described by Feng, et al.[\[1\]](#)[\[6\]](#)

Materials:

- Pyridine N-oxide substrate (0.2 mmol)
- Thioxanthone (TX) (5 mol %, 0.01 mmol, 2.3 mg)
- Trifluoromethanesulfonic acid (TfOH) (5 mol %, 0.01 mmol, 1.0 μ L)
- Anhydrous methanol (10 mL)
- 30 W 404 nm LEDs
- Reaction tube
- Stirring plate
- Standard laboratory glassware
- Argon gas supply

Procedure:

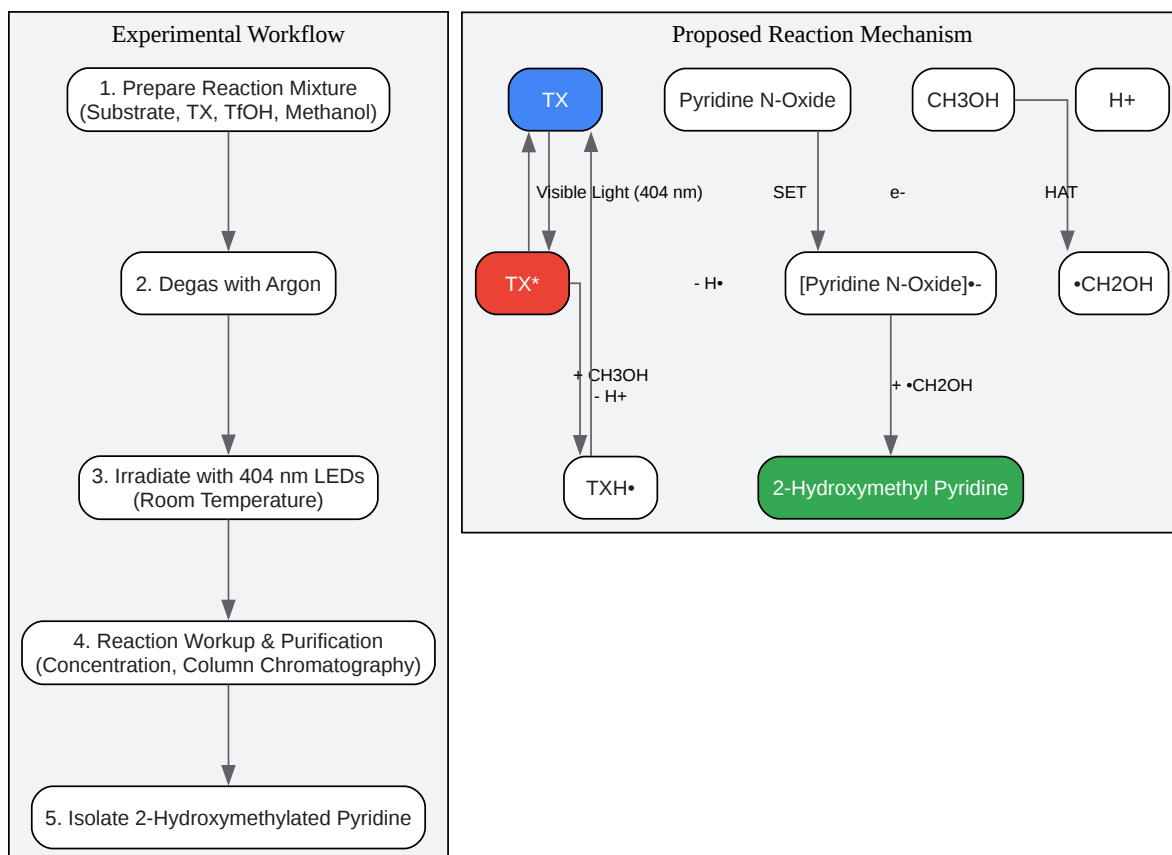
- To a reaction tube, add the pyridine N-oxide substrate (0.2 mmol), thioxanthone (2.3 mg, 0.01 mmol), and trifluoromethanesulfonic acid (1.0 μ L, 0.01 mmol).
- Add anhydrous methanol (10 mL) to the reaction tube.
- Seal the reaction tube and degas the mixture by bubbling with argon for 15 minutes.

- Place the reaction tube on a stirring plate and irradiate with 30 W 404 nm LEDs at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-hydroxymethylated pyridine product.

Note: The reaction has been shown to be scalable, with a gram-scale synthesis of 2-hydroxymethyl-4-phenylpyridine achieving a 68% yield.^[1]

Reaction Mechanism and Experimental Workflow

The proposed mechanism for the hydroxymethylation of pyridine N-oxides involves a photoredox catalytic cycle.^[1] The experimental workflow and the proposed catalytic cycle are illustrated below.



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